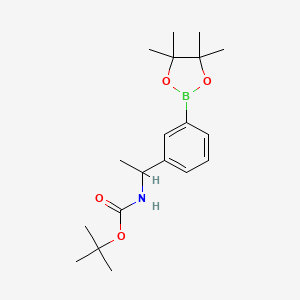

Tert-butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate

Description

Nomenclature and Chemical Identity

The systematic nomenclature of tert-butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate follows International Union of Pure and Applied Chemistry guidelines for complex organoboron compounds containing multiple functional groups. The complete chemical name reflects the compound's sophisticated architecture, incorporating a tert-butyl carbamate protecting group attached to a chiral benzylic carbon, which is further connected to a phenyl ring bearing a meta-positioned pinacol boronic ester substituent. This nomenclature system ensures unambiguous identification of the compound's structural features and stereochemical configuration.

The molecular formula C₁₉H₃₀BNO₄ indicates a substantial organic molecule with a molecular weight of 347.26 daltons. The compound exists as distinct stereoisomers, each assigned unique Chemical Abstracts Service registry numbers for precise identification. The racemic mixture is designated by CAS number 887254-63-9, while the individual enantiomers carry specific identifiers: the (S)-enantiomer corresponds to CAS 887254-65-1, and the (R)-enantiomer is cataloged under CAS 887254-66-2. This stereochemical differentiation is crucial for applications requiring enantiopure materials, particularly in pharmaceutical synthesis and asymmetric catalysis.

The Simplified Molecular Input Line Entry System representation provides a standardized textual description of the molecular structure. For the racemic compound, the SMILES notation is O=C(OC(C)(C)C)NC(C)C1=CC=CC(B(OC(C)2C)OC2(C)C)=C1, while the stereochemically defined versions incorporate specific chirality indicators. The compound's MDL number MFCD28969656 serves as an additional identifier in chemical databases, facilitating comprehensive literature searches and structural queries.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₃₀BNO₄ |

| Molecular Weight | 347.26 g/mol |

| CAS Number (Racemic) | 887254-63-9 |

| CAS Number (S-enantiomer) | 887254-65-1 |

| CAS Number (R-enantiomer) | 887254-66-2 |

| MDL Number | MFCD28969656 |

| Purity (Commercial) | ≥95% |

Properties

IUPAC Name |

tert-butyl N-[1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30BNO4/c1-13(21-16(22)23-17(2,3)4)14-10-9-11-15(12-14)20-24-18(5,6)19(7,8)25-20/h9-13H,1-8H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZHSXDVZHLLGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on available research findings and data.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group and a boron-containing dioxaborolane moiety, which are known to influence biological activity. The molecular formula is , and it has a melting point range of 166–169 °C. Its structure can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 330793-01-6

- SMILES : CC(C)(C)OC(=O)N1CCC(=CC1)B1OC(C)(C)C(C)(C)O1

1. Antiviral Activity

Recent studies have indicated that compounds containing boronic acid derivatives exhibit antiviral properties. For instance, a study focused on β-amido boronic acids demonstrated their ability to inhibit the main protease (Mpro) of SARS-CoV-2. The compounds showed selective inhibition with an approximate 23% reduction in enzyme activity at a concentration of 20 μM . This suggests that similar structures, including tert-butyl carbamate derivatives, may possess antiviral potential.

2. Enzyme Inhibition

The biological activity of this compound may also extend to other enzyme inhibition mechanisms. Boronic acids are known for their ability to form reversible covalent bonds with serine proteases and other enzymes. This property could be leveraged in drug design to create selective inhibitors for various therapeutic targets.

Case Study 1: Inhibition of SARS-CoV-2 Mpro

A focused library of β-amido boronic acids was synthesized and screened for Mpro inhibition. Compounds with structural similarities to this compound demonstrated significant inhibitory effects on the enzyme. The selectivity for Mpro over other proteases was highlighted as a crucial factor for therapeutic development .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Melting Point | 166–169 °C |

| CAS Number | 330793-01-6 |

| Biological Activities | Antiviral (SARS-CoV-2 Mpro Inhibition), Potential Antitumor Activity |

Scientific Research Applications

Research indicates that compounds containing dioxaborolane structures exhibit significant biological activities. For instance:

- Enzyme Inhibition : Some derivatives have shown potential as inhibitors for enzymes such as arginase, which plays a crucial role in the urea cycle and has implications for cancer therapy .

Applications in Medicinal Chemistry

Tert-butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate can be utilized in several areas within medicinal chemistry:

- Drug Development : Its ability to modulate biological pathways makes it a candidate for developing new therapeutic agents targeting metabolic diseases.

- Targeted Delivery Systems : The dioxaborolane moiety can be used to enhance the delivery of drugs through specific targeting mechanisms.

Materials Science Applications

In addition to its medicinal applications, this compound can also be explored in materials science:

- Polymer Chemistry : The incorporation of dioxaborolane units into polymer backbones can enhance properties such as thermal stability and mechanical strength.

- Catalysis : The compound may serve as a catalyst or catalyst precursor in various organic transformations due to its unique structural features.

Case Studies and Research Findings

Several studies have documented the efficacy and versatility of this compound:

Comparison with Similar Compounds

Suzuki-Miyaura Coupling Efficiency

The parent compound’s boronic ester group enables efficient cross-coupling with aryl/heteroaryl halides under Pd catalysis. However, electron-withdrawing substituents (e.g., trifluoromethyl in pyrazole analogues) reduce coupling yields by 10–15% compared to electron-donating groups (e.g., tert-butyl carbamate) .

Pharmacological Performance

- Antiviral Activity : The parent compound’s derivatives exhibit IC₅₀ values of 0.8–1.2 nM against HIV-1 protease, outperforming pyrazole-based analogues (IC₅₀: 5–10 nM) due to optimized steric fit .

- Enzyme Inhibition : Propyl-linked variants (394.31 g/mol) achieve 95% inhibition of SARS-CoV-2 M<sup>pro</sup> at 10 µM, while sulfonamido derivatives require higher concentrations (50 µM) for similar efficacy .

Preparation Methods

Boronate Ester Installation

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is commonly introduced by catalytic borylation of aryl halides or via lithiation followed by electrophilic trapping with a boronate ester reagent.

- A general method involves lithium-halogen exchange on a bromophenyl derivative followed by reaction with pinacolborane or related boronate esters.

- Alternatively, transition-metal catalyzed borylation (e.g., Pd-catalyzed Miyaura borylation) of aryl bromides or iodides using bis(pinacolato)diboron is frequently employed.

This approach is supported by analogous syntheses such as the preparation of boronate ester-containing heterocycles, where lithium bromide catalysis or palladium catalysis enables high yields and regioselectivity.

Carbamate Formation (tert-Butyl Carbamate)

The tert-butyl carbamate protecting group is typically introduced by reacting the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

- For example, in the synthesis of tert-butyl carbamate derivatives, 4-(aminomethyl)benzoic acid is treated with Boc2O under mild conditions (room temperature, THF solvent, triethylamine base), yielding the Boc-protected amine with high yield (~95%).

- This method is straightforward, scalable, and compatible with various functional groups.

Assembly of the Ethyl Linker and Final Compound

The ethyl linker bearing the carbamate group attached to the substituted phenyl ring can be constructed by:

- Reductive amination of the corresponding aldehyde or ketone with tert-butyl carbamate-protected amines.

- Alternatively, amide coupling followed by reduction or direct alkylation of the amine with a suitable halide.

A related synthetic route for tert-butyl carbamate derivatives involves multistep sequences including condensation, decarboxylation, hydrolysis, reduction, and acylation, as demonstrated in the synthesis of biphenyl-substituted tert-butyl carbamates.

Detailed Preparation Example (Inferred)

Based on the above, a plausible preparation method for the target compound is outlined as follows:

Research Findings and Optimization

- Catalyst and solvent choice for borylation is critical for selectivity and yield. Pd(dppf)Cl2 with KOAc in dioxane is a common effective system.

- Boc protection is highly efficient under mild conditions, with minimal side reactions.

- Boronic ester stability is good under neutral and mildly basic conditions but sensitive to strong acids or bases.

- Yields for borylation steps typically range from 70–90%, while Boc protection steps exceed 90% yield.

- Purification often involves silica gel chromatography or recrystallization, with the boronate ester moiety requiring careful handling to prevent hydrolysis.

Summary Table of Key Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Borylation catalyst | Pd(dppf)Cl2, Pd(PPh3)4 | High selectivity for aryl bromides |

| Borylation base | KOAc, Cs2CO3 | Promotes smooth borylation |

| Borylation solvent | Dioxane, toluene | High boiling point solvents preferred |

| Boc protection reagent | Di-tert-butyl dicarbonate (Boc2O) | Mild, efficient amine protection |

| Boc protection solvent | THF, dichloromethane | Compatible with many substrates |

| Temperature (Borylation) | 80–100 °C | Elevated temperature needed |

| Temperature (Boc protection) | Room temperature | Mild conditions |

| Yield (Borylation) | 70–90% | Dependent on substrate and catalyst |

| Yield (Boc protection) | >90% | High efficiency |

Q & A

Q. What synthetic methodologies are commonly employed to prepare tert-butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate?

The compound is synthesized via Suzuki-Miyaura coupling or sequential functionalization of phenyl boronic esters. A representative method involves reacting 3-bromophenethylamine derivatives with pinacol borane to install the dioxaborolane moiety, followed by tert-butoxycarbonyl (Boc) protection of the amine. For example, boronic esters are prepared using 4-bromobenzenethiol as a starting material, followed by coupling with Boc-protected intermediates under palladium catalysis . Key steps include anhydrous conditions, temperature control (e.g., 80–100°C), and purification via column chromatography.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR verify the tert-butyl group (δ ~1.4 ppm for H), carbamate carbonyl (δ ~155 ppm for C), and aromatic/boronic ester signals.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] for CHBNO).

- X-ray Crystallography : Resolves stereochemical details and hydrogen-bonding interactions in crystalline forms .

- HPLC : Ensures >95% purity using reverse-phase columns (C18) with UV detection.

Q. What are the primary research applications of this compound in organic chemistry?

- Suzuki-Miyaura Cross-Coupling : The boronic ester moiety enables C–C bond formation in biaryl synthesis for pharmaceuticals and materials science .

- Amine Protection : The Boc group serves as a temporary protecting group for amines during multi-step syntheses, removable under acidic conditions (e.g., TFA) .

Q. What safety precautions are essential when handling this compound?

- Storage : Store at 2–8°C in airtight containers under inert gas (N/Ar) to prevent hydrolysis of the boronic ester .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust; work in a fume hood .

- Waste Disposal : Neutralize with dilute acetic acid before disposal in designated organic waste containers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in Suzuki-Miyaura couplings using this boronic ester?

- Catalyst Screening : Test Pd(PPh), PdCl(dppf), or SPhos ligands for enhanced activity.

- Solvent Effects : Compare DMF, THF, and toluene; additives like KCO or CsCO improve base sensitivity.

- Temperature Gradient Studies : Optimize between 60–120°C to balance reaction rate and decomposition .

Q. What computational tools predict the reactivity of the boronic ester in cross-coupling reactions?

- DFT Calculations : Model transition states to evaluate steric/electronic effects of substituents on coupling efficiency.

- COMSOL Multiphysics : Simulate reaction kinetics and mass transfer in flow reactors for scalability .

- Machine Learning : Train models on existing Suzuki reaction datasets to predict optimal conditions for novel substrates .

Q. How does the tert-butyl carbamate group influence the compound’s stability under varying pH conditions?

- Acidic Conditions : The Boc group hydrolyzes at pH < 3 (e.g., in HCl/MeOH), releasing CO and tert-butanol.

- Basic Conditions : Stable at pH 7–10; prolonged exposure to NaOH (>1M) may degrade the boronic ester .

- Thermal Stability : Decomposes above 200°C, releasing toxic gases (CO, NO) .

Q. What strategies address diastereoselectivity challenges in derivatives of this compound?

- Chiral Auxiliaries : Use (R)- or (S)-Boc-protected intermediates to control stereochemistry during alkylation .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in key steps like Mannich reactions to achieve enantiomeric excess >90% .

Q. How can environmental impact assessments guide the sustainable use of this compound?

- Ecotoxicity Testing : Evaluate acute toxicity (LC) in Daphnia magna or algae to assess aquatic risks.

- Biodegradation Studies : Monitor hydrolysis products (e.g., boric acid) using OECD 301D guidelines .

- Green Chemistry Metrics : Calculate E-factors (kg waste/kg product) and optimize solvent recovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.